Calcium alpha-D-heptagluconate dihydrate
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Overview
Description
Calcium alpha-D-heptagluconate dihydrate is a calcium salt of alpha-D-glucoheptonic acid. It is commonly used in various applications due to its high solubility and bioavailability. The compound has the molecular formula C14H26CaO16·2H2O and a molecular weight of 526.46 . It is often utilized in the food, pharmaceutical, and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium alpha-D-heptagluconate dihydrate can be synthesized by reacting calcium carbonate with alpha-D-glucoheptonic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where calcium carbonate and alpha-D-glucoheptonic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled crystallization processes to obtain the dihydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: Calcium alpha-D-heptagluconate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium gluconate.
Reduction: It can be reduced to form other calcium salts.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Calcium gluconate.
Reduction: Various calcium salts.
Substitution: Derivatives of calcium alpha-D-heptagluconate with different functional groups.
Scientific Research Applications
Calcium alpha-D-heptagluconate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies related to calcium metabolism and transport.
Medicine: Utilized in the formulation of calcium supplements and treatments for calcium deficiency.
Industry: Applied in the food industry as a calcium fortifier and in the chemical industry as a stabilizer
Mechanism of Action
The mechanism of action of calcium alpha-D-heptagluconate dihydrate involves the release of calcium ions in aqueous solutions. These calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound interacts with cellular pathways that regulate calcium homeostasis, ensuring proper cellular function and signaling .
Comparison with Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
- Calcium carbonate
Comparison:
Solubility: Calcium alpha-D-heptagluconate dihydrate has higher solubility compared to calcium carbonate and calcium citrate.
Bioavailability: It offers better bioavailability than calcium lactate and calcium carbonate.
Properties
IUPAC Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMIEBJMNFOKBC-JRLDONDGSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30CaO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-60-2 |
Source
|
Record name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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